(Z)-Cinnamyl Cilnidipine

Catalog No.
S1533802
CAS No.
146924-45-0
M.F
C27H28N2O7
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Cinnamyl Cilnidipine

CAS Number

146924-45-0

Product Name

(Z)-Cinnamyl Cilnidipine

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8-

InChI Key

KJEBULYHNRNJTE-FLIBITNWSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Synonyms

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-(2-Methoxyethyl) 5-[(2Z)-3-Phenyl-2-propen-1-yl] Ester; (Z)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-Methoxyethyl 3-Phenyl-2-propenyl Ester;

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Application in Pharmacokinetics

Field: Pharmacokinetics and Drug Delivery Systems

Summary of Application: Cilnidipine, a BCS class II drug, has poor water solubility, unreliable oral absorption, and poor bioavailability, making it a probable candidate for designing novel drug delivery .

Methods of Application: A study was conducted to formulate, optimize, and study in vitro and in vivo performance of cilnidipine-loaded liquisolid compacts. Solid-state characterization was performed by FTIR, DSC, SEM, and XRD. Preliminary screening was performed to select non-volatile solvent, carrier, and coating material based on flowable liquid retention potential .

Results or Outcomes: The formulated liquisolid compacts demonstrated increased dissolution and improved bioavailability compared to the pure drug and marketed formulation, making the formulation suitable for oral administration .

Application in Hypertension Treatment

Field: Medicine - Hypertension Treatment

Summary of Application: Cilnidipine is used as an antihypertensive agent in the treatment of hypertension .

Methods of Application: In a pharmacokinetic study, Cilnidipine (1 mg/kg) and valsartan (1 mg/kg) were administered orally in rats, and blood samples were collected at time intervals of 0, 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 24 hours after dosing .

Results or Outcomes: The maximal concentration (Cmax) of Cilnidipine was observed to be 338 ± 13.85 ng/mL. The half-life of Cilnidipine was found to be 1.08 ± 0.21 hours .

Application in Treating Hypertension Comorbidities

Methods of Application: In a study named the Ambulatory Blood Pressure Control and Home Blood Pressure (Morning and Evening) Lowering by N-Channel Blocker Cilnidipine (ACHIEVE-ONE) trial, 615 Japanese patients were evaluated during 12 weeks of cilnidipine treatment using ambulatory BP monitoring (ABPM) .

Results or Outcomes: Following cilnidipine treatment, all 4 groups had lower 24-hour BP levels. The novelty of this CCB lies in the fact that it reduces BP using a two-directional approach rather than acting on a single cause of hypertension .

Application in Protecting Against Vascular Injury and Myocardial Ischemia

Field: Medicine - Cardiovascular Health

Summary of Application: The effectiveness of cilnidipine in protecting against vascular injury and myocardial ischemia was evaluated .

Methods of Application: In a study, cilnidipine and telmisartan were administered, and their effects on vascular injury, myocardial ischemia, and blood glucose regulation were evaluated .

Results or Outcomes: Cilnidipine alone was found to be less effective than telmisartan in lowering BP, as measured by Systolic Blood Pressure (SBP) and Mean Arterial Pressure (MAP) .

(Z)-Cinnamyl Cilnidipine is a synthetic compound characterized by its unique structure, which includes a cinnamyl moiety linked to the cilnidipine framework. The molecular formula for this compound is C27H28N2O7, and it features a complex arrangement of functional groups that contribute to its biological activity and chemical behavior. Cilnidipine itself is known as a dual blocker of L-type and N-type calcium channels, making (Z)-Cinnamyl Cilnidipine an interesting derivative with potential applications in pharmacology .

Cilnidipine, the parent compound, acts as a calcium channel blocker. It binds to L-type calcium channels in vascular smooth muscle cells, preventing calcium ions from entering the cells. This relaxation of smooth muscle cells leads to vasodilation and a decrease in blood pressure []. While the specific mechanism of (Z)-Cinnamyl Cilnidipine might be similar, its potential differences due to the Z-isomerism of the cinnamyl group require further investigation.

Typical for compounds containing both aromatic and aliphatic systems. Key reactions include:

  • Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attacks, leading to substitution reactions.
  • Esterification: The carboxylic acid groups can undergo esterification, forming esters with alcohols under acidic conditions.
  • Reduction Reactions: Functional groups such as nitro or carbonyl can be reduced to amines or alcohols, respectively.

These reactions are essential for modifying the compound for further studies or applications in drug development .

(Z)-Cinnamyl Cilnidipine exhibits notable biological activity due to its calcium channel blocking properties. It has been shown to:

  • Lower Blood Pressure: As an antihypertensive agent, it effectively reduces blood pressure by inhibiting calcium influx in vascular smooth muscle cells.
  • Neuroprotective Effects: The compound may provide neuroprotection, potentially useful in conditions like stroke or neurodegenerative diseases due to its ability to block N-type calcium channels .
  • Analgesic Properties: It has been associated with pain relief mechanisms, likely through modulation of neurotransmitter release .

The synthesis of (Z)-Cinnamyl Cilnidipine typically involves several key steps:

  • Formation of the Cinnamyl Moiety: This can be achieved through the reaction of appropriate aldehydes with enolates derived from ketones.
  • Coupling with Cilnidipine: The synthesized cinnamyl derivative is then coupled with cilnidipine using standard coupling techniques such as amide bond formation.
  • Purification: The final product is purified using chromatographic methods to ensure high purity suitable for biological testing.

These methods highlight the complexity and multi-step nature of synthesizing this compound .

(Z)-Cinnamyl Cilnidipine has potential applications in various fields:

  • Pharmaceutical Development: Its properties as a dual calcium channel blocker make it a candidate for developing new antihypertensive medications.
  • Research: It serves as a valuable tool in studies related to calcium signaling pathways and their implications in cardiovascular and neurological health.
  • Analgesics: Given its pain-relieving properties, it could be explored further as an analgesic agent in clinical settings .

Interaction studies have shown that (Z)-Cinnamyl Cilnidipine interacts with various biomolecules, including:

  • Calcium Channels: As a blocker, it competes with calcium ions for binding sites on L-type and N-type calcium channels.
  • Enzymes: It may modulate the activity of certain enzymes involved in metabolic pathways related to cardiovascular health.
  • Receptors: Potential interactions with neurotransmitter receptors could explain its analgesic effects.

These interactions are crucial for understanding its pharmacodynamics and therapeutic potential .

Similar Compounds

Several compounds share structural or functional similarities with (Z)-Cinnamyl Cilnidipine. These include:

Compound NameStructure TypeKey Features
Cilnidipine1,4-DihydropyridineDual blocker of L/N-type calcium channels
AmlodipineDihydropyridineLong-acting calcium channel blocker
Nicardipine1,4-DihydropyridineSelective L-type calcium channel blocker
NifedipineDihydropyridineShort-acting calcium channel blocker

Uniqueness

(Z)-Cinnamyl Cilnidipine stands out due to its unique combination of both cinnamyl and cilnidipine structures, providing distinct pharmacological properties not fully replicated by other similar compounds. Its dual action on calcium channels alongside potential neuroprotective effects makes it a unique candidate for further research and development .

XLogP3

4.4

Dates

Last modified: 04-14-2024

Explore Compound Types